3,5-dimethyladamantane-1-carboxamide
Description
Overview of Adamantane Chemistry
Adamantane (C₁₀H₁₆) is a diamondoid hydrocarbon characterized by a rigid, tetracyclic structure resembling the carbon lattice of diamond. Its unique geometry confers exceptional thermal stability, with a melting point of 270°C, and low chemical reactivity due to strain-free cyclohexane ring fusion. The molecule’s symmetry (T₄ point group) and van der Waals interactions enable applications in materials science, such as high-temperature lubricants, and pharmaceuticals, where its lipophilicity enhances drug bioavailability.
Table 1: Key Physical Properties of Adamantane
| Property | Value | Source |
|---|---|---|
| Melting Point | 270°C | |
| Density | 1.08 g/cm³ (cubic phase) | |
| Solubility in Water | 0.0021 g/L (25°C) | |
| Crystal System | Face-centered cubic (Fm3m) |
Historical Context of Adamantane Derivatives
Adamantane derivatives emerged as pharmacophores following Schleyer’s 1957 synthesis of adamantane via aluminum chloride-catalyzed rearrangement of tetrahydrodicyclopentadiene (yield: 30–40%). Early derivatives like amantadine (1-aminoadamantane), discovered in 1964, demonstrated antiviral activity against Influenza A by inhibiting the M2 proton channel. This breakthrough spurred systematic exploration of adamantane’s chemical space, leading to carboxamide derivatives in the 21st century for applications in antiviral and antimicrobial therapies.
Significance of 3,5-Dimethyladamantane-1-carboxamide in Chemical Research
This compound integrates two methyl groups at bridgehead positions (C3, C5) and a carboxamide moiety at C1. These modifications enhance lipophilicity (logP ≈ 2.86) and steric bulk, optimizing interactions with hydrophobic protein pockets. Recent studies highlight its role as a scaffold for Ebola virus entry inhibitors (EC₅₀: ≤20 nM) and antimicrobial agents against multidrug-resistant pathogens (MIC: <0.25 µg/mL). Its resistance to metabolic degradation (HLM t₁/₂ >60 min) further underscores its utility in drug design.
Classification within Adamantane Derivatives
This compound belongs to the bridgehead-substituted carboxamide subclass of adamantane derivatives, distinguished by:
- Positional Isomerism : Methyl groups at C3/C5 versus C2/C4 in related analogs.
- Functional Group Hierarchy : Carboxamide (-CONH₂) as the primary pharmacophore versus amines (-NH₂) in memantine or hydroxyls (-OH) in solifenacin.
- Bioactivity Profile : Greater antimicrobial potency compared to unsubstituted adamantane-1-carboxamide (MIC: 8 µg/mL vs. 32 µg/mL).
Nomenclature and Structural Identity
IUPAC Name : 3,5-Dimethyltricyclo[3.3.1.1³,⁷]decane-1-carboxamide
Structural Features :
- Core : Adamantane skeleton with chair-conformation cyclohexane rings.
- Substituents :
Structural Representations :
- SMILES : CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C
- InChI : InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Table 2: Comparative Analysis of Adamantane Carboxamides
Properties
IUPAC Name |
3,5-dimethyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMHZAOCNZQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis of 3,5-dimethyladamantane-1-carboxamide via direct formamidation leverages the reactivity of 1,3-dimethyladamantane with formamide in concentrated acidic media. This method, patented in US20090299097A1, avoids halogenated intermediates and operates under milder conditions compared to traditional nitrile-based routes. The reaction proceeds through a carbocation intermediate generated by protonation of 1,3-dimethyladamantane in acids such as nitric (30–70%) or sulfuric (90–98%). Formamide acts as a nucleophile, attacking the carbocation to form the desired carboxamide (Figure 1).
Table 1: Key Reaction Parameters for Direct Formamidation
The choice of acid profoundly influences reaction efficiency. Sulfuric acid (95–98%) achieves yields of 85–95%, while nitric acid (65%) yields 70–80%. Phosphoric or perchloric acids are less effective, often requiring higher temperatures and producing more by-products.
In Situ Preparation of Starting Material
A notable advancement in this method is the in situ generation of 1,3-dimethyladamantane from cost-effective hydrocarbons like perhydrogenated methylcyclopentadiene dimer. This “one-pot” approach involves cationic rearrangement of the hydrocarbon in concentrated sulfuric acid, followed by direct formamidation without isolating intermediates. The integrated process reduces purification steps and enhances scalability, making it industrially viable.
Yield and By-Product Profile
Gas chromatography-mass spectrometry (GC-MS) analyses reveal that the primary by-products are unreacted 1,3-dimethyladamantane and trace amounts of 3,5-dimethyladamantane-1-ol. Impurities in the starting material are tolerated, underscoring the method’s robustness. Typical yields range from 40–95%, depending on acid strength and temperature control.
Comparative Analysis with Alternative Methods
Nitrile-Based Routes (Historical Context)
Prior to direct formamidation, 1-halo-3,5-dimethyladamantane intermediates were reacted with nitriles (e.g., acetonitrile) in phosphoric acid to form acetamido derivatives, which required harsh hydrolysis to yield the free amine. For example, 1-bromo-3,5-dimethyladamantane reacts with acetonitrile at 65–90°C for 1–20 hours, followed by alkaline hydrolysis at 130°C. This method’s drawbacks include:
-
Use of toxic halogenated precursors.
-
High energy demands due to prolonged heating.
Table 2: Comparison of Formamidation vs. Nitrile-Based Methods
Halogen-Free Advantages
The elimination of halogenated reagents in direct formamidation addresses environmental and safety concerns associated with handling bromine or chlorine derivatives. Additionally, the absence of oleum (fuming sulfuric acid) reduces corrosion risks and waste disposal challenges.
Process Optimization and Scalability
Acid Selection and Concentration
Sulfuric acid (95–98%) is preferred for large-scale synthesis due to its superior protonation capability and recyclability. Dilute nitric acid (65%) is reserved for lab-scale reactions where sulfur contamination is problematic. Acid concentration must be tightly controlled; deviations below 90% for H₂SO₄ or 60% for HNO₃ result in incomplete carbocation formation and reduced yields.
Temperature Control
Maintaining temperatures below 50°C minimizes dehydration side reactions that produce 3,5-dimethyladamantane-1-ol. Industrial reactors employ jacketed cooling systems to sustain 0–10°C during formamide addition, ensuring optimal selectivity.
Scalability Challenges
While the in situ method streamlines production, scaling the cationic rearrangement step requires precise control over hydrocarbon feed rates and acid mixing to prevent exothermic runaway reactions. Pilot studies indicate that continuous-flow reactors enhance heat dissipation and improve yield consistency.
Applications and Implications
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride to form amines.
Substitution: The methyl groups and the carboxamide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 3,5-Dimethyl-1-adamantanecarboxylic acid.
Reduction: 3,5-Dimethyl-1-adamantanamine.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3,5-dimethyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Variations and Molecular Properties
Structural and Functional Insights
Carboxamide vs. Carboxylic Acid :
The carboxamide group (-CONH₂) in this compound offers dual hydrogen-bonding capacity, contrasting with the ionizable carboxylic acid (-COOH) in 3,5-dimethyladamantane-1-carboxylic acid. This difference impacts solubility (carboxamides are less acidic) and target interactions. For example, Itdac-6’s N-hydroxycarboxamide binds UBE2C via H-bonds, while carboxylic acids are typically intermediates due to their reactivity .- Alcohols often serve as metabolites or synthetic precursors, as seen in memantine derivatives .
- Amino and Hydroxy Analogs: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride introduces a basic amine group, enhancing water solubility as a hydrochloride salt. This contrasts with the neutral carboxamide, highlighting how functional groups dictate pharmacokinetics .
- Synthetic Accessibility: Synthesis of 1-formamido-3,5-dimethyladamantane involves nitration of 1,3-dimethyladamantane followed by formamide substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
